molecular formula C19H9NO5 B14483826 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 64887-41-8

3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione

Cat. No.: B14483826
CAS No.: 64887-41-8
M. Wt: 331.3 g/mol
InChI Key: AGSDULBLVMKBBU-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound that features a fused ring system combining benzoxazole and pyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with salicylaldehyde to form the benzoxazole ring, followed by cyclization with appropriate reagents to form the pyran ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyran rings .

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in oxidative stress or cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its unique fused ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

64887-41-8

Molecular Formula

C19H9NO5

Molecular Weight

331.3 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)pyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H9NO5/c21-18-11-9-12(17-20-13-6-2-4-8-15(13)23-17)19(22)25-16(11)10-5-1-3-7-14(10)24-18/h1-9H

InChI Key

AGSDULBLVMKBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)C(=O)O2

Origin of Product

United States

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